molecular formula C11H15ClF3N B6343935 (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 1240567-31-0

(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Cat. No. B6343935
CAS RN: 1240567-31-0
M. Wt: 253.69 g/mol
InChI Key: VONQSDNFODSNBR-UHFFFAOYSA-N
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Description

Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride, also known as TFMA-HCl, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid that is used as a reagent in various laboratory syntheses and is used as a precursor to a variety of compounds. It is also used as an intermediate in the synthesis of pharmaceuticals and other compounds. TFMA-HCl has a number of interesting properties, including its ability to act as an acid, a base, and an oxidizing agent. The compound has been studied extensively in the past few decades, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments are now well-understood. In We will also discuss potential future research directions for this compound.

Scientific Research Applications

Pharmaceutical Research and Drug Development

The trifluoromethyl group in compounds like (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is known to significantly enhance the pharmacological properties of pharmaceuticals . The presence of this group can increase the lipophilicity of a molecule, thereby improving its ability to cross biological membranes and reach therapeutic targets within the body. This compound could be investigated for its potential as a building block in the synthesis of more complex molecules with applications in treating various diseases.

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, SAR studies are crucial for understanding how the structure of a compound affects its activity as a drug . The trifluoromethyl group has been shown to increase potency in certain biological targets . Researchers could use (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride to study how modifications to the trifluoromethyl group or the amine moiety influence the biological activity of the compound.

Bioactive Compound Synthesis

The compound’s structure, featuring a trifluoromethyl group attached to an aromatic ring, makes it a valuable precursor in the synthesis of bioactive compounds. It could be used to create novel molecules with potential antibacterial, antifungal, or anticancer activities, as the trifluoromethyl group is often associated with increased biological activity .

properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-8(2)15-7-9-3-5-10(6-4-9)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONQSDNFODSNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride

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